2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazine ring, a bromophenyl group, a thiazole ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, leading to amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its applications might extend to the fields of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl and thiazole groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Uniqueness
Compared to these similar compounds, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS2/c1-10-8-24-16(18-10)19-14(22)9-23-15-7-6-13(20-21-15)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGCFAUECRTNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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